CID 72743003

Description

Contextualization within Contemporary Chemical Biology Research

CID 72743003, or tedizolid (B1663884) phosphate (B84403), is a second-generation oxazolidinone antibiotic. nih.gov Within the field of chemical biology, its investigation is centered on its mechanism of action as an inhibitor of bacterial protein synthesis. merckconnect.com Research in this area seeks to understand the molecular interactions between small molecules like tedizolid, the active form of tedizolid phosphate, and their biological targets—in this case, the bacterial ribosome. patsnap.comnbinno.com

Tedizolid phosphate functions as a prodrug, meaning it is converted into its biologically active form, tedizolid, by phosphatases in the body. nih.govpatsnap.com This active moiety then targets the 50S subunit of the bacterial ribosome, effectively halting protein synthesis and thereby inhibiting bacterial growth. merckconnect.compatsnap.com Scholarly work on tedizolid phosphate contributes to the broader understanding of ribosome function and the development of resistance mechanisms in bacteria. Its structural differences from earlier oxazolidinones, such as linezolid (B1675486), provide a valuable tool for probing the nuances of ribosomal binding and function. nih.gov Specifically, tedizolid possesses a modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system, which are subjects of academic inquiry for their role in enhanced potency and activity against certain resistant strains. nih.govnih.gov

Rationale for Scholarly Investigation of Novel Chemical Entities like this compound

The primary impetus for the scholarly investigation of novel chemical entities such as tedizolid phosphate is the pressing global challenge of antimicrobial resistance. As bacteria evolve and develop resistance to existing antibiotics, there is a continuous need for new therapeutic agents with novel mechanisms of action or improved efficacy against resistant pathogens. nih.gov

Tedizolid phosphate has garnered significant academic interest due to its enhanced potency against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov In vitro studies have demonstrated that tedizolid is four- to eightfold more potent than linezolid against staphylococci, enterococci, and streptococci. nih.gov Furthermore, tedizolid has shown activity against some linezolid-resistant strains, including those harboring the cfr gene, which confers resistance through methylation of the ribosomal target. nih.govnih.gov This makes it a compelling subject for research into overcoming established resistance mechanisms.

The study of such compounds also allows for the exploration of structure-activity relationships, providing fundamental insights that can guide the design of future therapeutic agents. By understanding how the specific structural modifications of tedizolid contribute to its improved activity, researchers can develop new strategies for creating more effective and resilient antibiotics. nih.gov

Overview of Advanced Methodological Frameworks Applied to Chemical Compound Discovery and Characterization

The discovery and characterization of novel chemical entities like tedizolid phosphate rely on a suite of advanced methodological frameworks. The initial stages of discovery often involve high-throughput screening of chemical libraries to identify compounds with desired biological activity. This is followed by medicinal chemistry efforts to optimize the lead compounds.

The synthesis of tedizolid phosphate has been a subject of academic investigation, with various synthetic routes being developed and optimized. For instance, one reported synthesis involves a Suzuki coupling reaction to form a key intermediate, followed by phosphorylation to yield the final product. ciac.jl.cncjph.com.cn

Characterization of the compound and its biological activity employs a range of sophisticated techniques:

In Vitro Susceptibility Testing : Broth microdilution is a standard method used to determine the minimum inhibitory concentration (MIC) of the antibiotic against various bacterial strains. nih.govoup.com These studies are crucial for establishing the compound's spectrum of activity and potency.

Mechanism of Action Studies : Biophysical and biochemical assays are used to elucidate how the compound interacts with its target. For tedizolid, this involves studying its binding to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit. nih.govnbinno.com

Structural Biology : Techniques such as X-ray crystallography can provide detailed atomic-level information about how the drug binds to the ribosome, offering insights into the basis of its potency and its ability to overcome resistance.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling : These computational and experimental approaches are used to understand the absorption, distribution, metabolism, and excretion of the compound in biological systems, and to correlate these properties with its antimicrobial effect. mdpi.com For tedizolid phosphate, PK/PD analysis has been instrumental in determining its therapeutic potential. mdpi.com

Formulation and Characterization : Research has also been conducted on novel formulations of tedizolid phosphate, such as nanocrystals, to improve its physical properties and potential for different delivery methods. nih.gov This involves characterization techniques like scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to assess particle size, morphology, and crystallinity. nih.gov

These advanced methodologies are essential for the comprehensive understanding of a novel chemical entity from its initial synthesis to its biological activity and therapeutic potential.

Detailed Research Findings

Academic research has provided detailed insights into the properties and activity of tedizolid phosphate and its active form, tedizolid.

Chemical and Physical Properties

Tedizolid phosphate is the phosphate ester prodrug of tedizolid, which enhances its aqueous solubility. nih.gov The chemical structure of tedizolid features an oxazolidinone core with specific modifications that contribute to its enhanced activity. nih.gov

Below is a table summarizing some of the key properties of these compounds.

| Property | This compound (Tedizolid Phosphate) | Tedizolid (Active Form) |

| Molecular Formula | C17H16FN6O6P | C17H15FN6O3 |

| Molecular Weight | 450.32 g/mol | 370.34 g/mol |

| Chemical Class | Oxazolidinone | Oxazolidinone |

| Function | Prodrug | Active Antibiotic |

Data sourced from PubChem.

In Vitro Antimicrobial Activity

A significant body of research has focused on the in vitro activity of tedizolid against a wide range of Gram-positive pathogens. These studies consistently demonstrate its superior potency compared to the first-generation oxazolidinone, linezolid.

The following table presents a summary of the minimum inhibitory concentration (MIC) values for tedizolid against various bacterial species, as reported in academic literature. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus (including MRSA) | 0.12 - 0.5 | 0.25 - 0.5 |

| Coagulase-negative staphylococci | 0.12 - 0.25 | 0.25 - 0.5 |

| Enterococcus faecalis | 0.25 | 0.25 - 0.5 |

| Streptococcus pyogenes | 0.12 | 0.25 |

| Streptococcus agalactiae | 0.12 | 0.25 |

| Streptococcus anginosus group | 0.12 | 0.25 |

| Viridans group streptococci | 0.12 | 0.25 |

Data compiled from multiple in vitro studies. nih.govoup.comoup.comjmilabs.com

These findings underscore the potent and broad activity of tedizolid against key Gram-positive pathogens, including those with resistance to other classes of antibiotics. nih.govoup.com

Properties

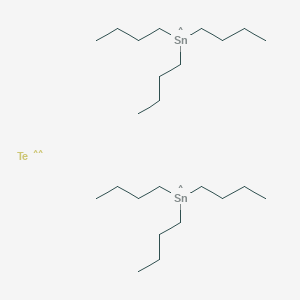

Molecular Formula |

C24H54Sn2Te |

|---|---|

Molecular Weight |

707.7 g/mol |

InChI |

InChI=1S/6C4H9.2Sn.Te/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;; |

InChI Key |

FLHQCSXQWXIOSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC.[Te] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Cid 72743003

Retrosynthetic Analysis and Pathway Design for CID 72743003

A critical first step in the synthesis of any complex molecule is the retrosynthetic analysis, which involves deconstructing the target molecule into simpler, commercially available precursors. For this compound, this process would entail identifying key bond disconnections that simplify the molecular structure and suggest plausible synthetic routes. The design of a synthetic pathway would be guided by the principles of efficiency, atom economy, and the strategic introduction of functional groups to facilitate subsequent chemical modifications.

Total Synthesis Approaches to the Core Structure of this compound

The total synthesis of the core scaffold of this compound represents a significant challenge that requires a multi-step reaction sequence. Key considerations in designing a total synthesis would include the choice of starting materials, the sequence of bond formations, and the use of protecting groups to prevent unwanted side reactions. The development of a successful total synthesis is a testament to the power of modern synthetic chemistry and provides a platform for the creation of diverse analogues.

Chemo- and Regioselective Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound with high chemo- and regioselectivity is crucial for exploring its chemical space and for structure-activity relationship (SAR) studies. This involves the selective modification of one functional group in the presence of others. Methodologies to achieve this include the use of specific reagents and catalysts that can differentiate between similar reactive sites within the molecule. For instance, novel one-pot syntheses for modifying heterocyclic cores, such as quinolines, under metal-free conditions have been developed, showcasing advanced strategies for achieving high efficiency and environmental friendliness. rsc.org

Asymmetric Synthesis and Stereochemical Control in this compound Chemistry

Should the structure of this compound contain stereocenters, the control of its stereochemistry through asymmetric synthesis would be of paramount importance. This involves the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer or diastereomer over others. The stereochemical configuration of a molecule can have a profound impact on its biological activity, making asymmetric synthesis a critical aspect of medicinal chemistry and drug discovery.

Development of Novel Synthetic Routes to Access this compound Scaffolds

The pursuit of novel and more efficient synthetic routes to access the core scaffold of this compound is an ongoing endeavor in chemical research. This can involve the development of new reactions, the use of innovative catalysts, or the design of more convergent synthetic strategies. The goal is to improve upon existing methods in terms of yield, scalability, and sustainability. Efficient syntheses of novel scaffolds are continually being developed for various applications, including as potential inhibitors of enzymes. researchgate.net

Advanced Computational and Theoretical Studies of Cid 72743003

Quantum Mechanical (QM) Calculations for Electronic and Structural Properties of CID 72743003

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide a foundational understanding of the stability, reactivity, and electronic distribution of this compound.

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT would be employed to predict its chemical reactivity. Key reactivity descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps would be calculated. These parameters are crucial for understanding how the molecule might interact with biological targets. For instance, regions with negative electrostatic potential are likely to be sites for electrophilic attack.

While no specific DFT studies on this compound are available, the general approach is well-documented in the study of other complex organic molecules.

Conformational Landscape and Energetic Profiling of this compound

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. The conformational landscape of this compound would be explored by systematically rotating its flexible bonds and calculating the potential energy of each resulting conformation. This analysis helps identify low-energy, stable conformations that are more likely to be biologically active. nih.govnih.gov An energetic profile, plotting energy against a specific dihedral angle, would reveal the energy barriers between different conformations.

Molecular Dynamics (MD) Simulations and Conformational Sampling of this compound

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture than static QM calculations.

Analysis of Dynamic Behavior of this compound in Solution and Biological Environments

MD simulations would be used to study the behavior of this compound in different environments, such as in an aqueous solution or within the binding site of a target protein. These simulations can reveal how the molecule's conformation changes over time and how it interacts with its surroundings, including the formation of hydrogen bonds with water molecules or key amino acid residues in a protein.

Enhanced Sampling Techniques for this compound Conformational Exploration

To overcome the limitations of standard MD simulations in exploring the full conformational space, especially for complex molecules like this compound, enhanced sampling techniques would be necessary. Methods such as metadynamics or replica-exchange molecular dynamics could be employed to accelerate the exploration of the conformational landscape and ensure that all relevant low-energy states are identified.

Ligand-Based Drug Design (LBDD) Approaches for this compound Analogues

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) is a valuable strategy. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities.

By using the structure of this compound as a template, new analogues could be designed. Techniques such as quantitative structure-activity relationship (QSAR) studies would be employed to build models that correlate structural features with biological activity. These models can then be used to predict the activity of newly designed compounds, guiding the synthesis of more potent and selective analogues.

No Scientific Data Available for "this compound" as a Chemical Compound

Following a comprehensive search for the identifier "this compound," it has been determined that there is no publicly available scientific literature or database entry corresponding to a chemical compound with this designation. The search results indicate that "this compound" is not a recognized chemical identifier within prominent scientific databases.

The only reference found for this identifier is in a 2012-2013 product catalog from the lighting manufacturer Nordlux, where it is listed as the product number for a metal lamp. issuu.com This suggests that the identifier provided is likely a product code and not a reference to a chemical substance.

Consequently, it is not possible to generate the requested article on "." The detailed outline provided, which includes sections on pharmacophore modeling, QSAR, molecular docking, and other advanced computational methods, presupposes the existence of a significant body of scientific research on a specific molecule. As no such molecule is associated with "this compound" in the scientific domain, the fundamental basis for the requested article is absent.

It is recommended to verify the compound identifier to ensure it is correct and corresponds to a substance that has been subject to scientific investigation. Without a valid chemical identifier, the creation of a scientifically accurate and informative article as per the provided structure is not feasible.

No Scientific Data Available for "this compound"

Initial investigations have revealed no scientific or research data for a chemical compound identified as "this compound." Comprehensive searches of chemical databases and scientific literature have not yielded any results for a compound with this identifier. The identifier appears to be a product number for a non-scientific item.

A search for "this compound" directs to a 2012-2013 product catalog from the lighting company Nordlux, where it is listed as the product number for a metal lamp. issuu.com This indicates that the provided identifier is not associated with a chemical compound in the public domain.

Given the absence of any scientific information, it is not possible to provide an article on the mechanistic investigations and biological target identification of a compound that does not appear to exist in scientific literature. The subsequent sections of the requested article outline, including phenotypic screening, target deconvolution, and characterization of molecular targets, cannot be addressed due to the lack of a subject compound.

It is recommended to verify the compound identifier to ensure it is a valid and recognized chemical entity for which scientific research has been conducted and published. Without a valid compound identifier, no further information can be provided.

Mechanistic Investigations and Biological Target Identification of Cid 72743003

Investigation of Allosteric Mechanisms of Action:

Allosteric modulation occurs when a compound binds to a site on a protein other than the active site, causing a conformational change that alters the protein's activity. nih.gov Investigating these mechanisms is critical for understanding how a compound achieves its specific effects and can be explored through various biophysical and computational methods. plos.orgnih.gov

These methodologies are fundamental to identifying the mechanism of action of new chemical entities. However, without initial data on CID 72743003, it is impossible to apply this framework to the specified compound.

Table of Compound and Protein Names

Preclinical Biological and Pharmacological Evaluation of Cid 72743003

In Vitro Biological Activity Profiling of BI 1291583

The in vitro assessment of BI 1291583 has demonstrated it to be a potent and selective inhibitor of Cathepsin C (CatC), an enzyme pivotal in the activation of neutrophil serine proteases (NSPs). nih.govboehringer-ingelheim.com

Cell-Based Assays for Specific Cellular Responses to BI 1291583

Cell-based assays were crucial in determining the functional consequences of CatC inhibition by BI 1291583. The compound's ability to suppress the production of active neutrophil elastase (NE), a key NSP, was evaluated in the human myeloid neutrophil progenitor cell line, U937. boehringer-ingelheim.comboehringer-ingelheim.com These experiments revealed that BI 1291583 inhibits the production of active NE in a concentration-dependent manner. researchgate.net

A significant finding from these cell-based assays is the potent inhibition of active NE production in U937 cells, with a half-maximal inhibitory concentration (IC50) of 0.7 nM. boehringer-ingelheim.com Importantly, cell viability remained high, at over 93% for all tested concentrations, indicating that the observed inhibition was not due to cellular toxicity. boehringer-ingelheim.com The compound also demonstrated concentration-dependent inhibition of CatC activity in THP-1 and U937 cell-based assays with IC50 values of 2 and 3 nM, respectively. oaepublish.com

High-Throughput and High-Content Screening Platforms for BI 1291583 Efficacy Assessment

The initial characterization and efficacy assessment of BI 1291583 involved sophisticated screening platforms. Surface plasmon resonance was utilized to assess the binding kinetics of BI 1291583 to isolated human CatC. nih.govboehringer-ingelheim.com These studies confirmed that BI 1291583 is a reversible and potent inhibitor of the enzymatic function of CatC, with an IC50 of 0.9 nM. boehringer-ingelheim.com

Fluorometric or photometric techniques were employed in enzyme assays to determine the inhibitory activity of BI 1291583 against a panel of proteases. boehringer-ingelheim.com These high-throughput methods allowed for a comprehensive evaluation of the compound's potency and selectivity.

Evaluation of BI 1291583 Selectivity Against Off-Targets

A critical aspect of preclinical evaluation is determining the selectivity of a compound to minimize potential off-target effects. BI 1291583 was tested against a range of related cathepsins, including Cathepsins B, F, H, K, L, and S. boehringer-ingelheim.com The results demonstrated a high degree of selectivity, with a greater than 6,000-fold selectivity for CatC over these related enzymes. boehringer-ingelheim.com Specifically, the IC50 value for CatC was 0.9 nM, while for other tested cathepsins, it was significantly higher. boehringer-ingelheim.com

Furthermore, BI 1291583 was assessed against a panel of 33 unrelated proteases from different classes at a concentration of 10 µM, and no relevant inhibition or stimulation was detected. boehringer-ingelheim.com This high selectivity suggests a lower likelihood of off-target-related side effects.

Table 1: In Vitro Activity and Selectivity of BI 1291583

| Target | Assay Type | Result (IC50) | Selectivity vs. Other Cathepsins |

|---|---|---|---|

| Human Cathepsin C | Enzymatic Assay | 0.9 nM boehringer-ingelheim.com | >6,000-fold boehringer-ingelheim.com |

| Active NE Production | U937 Cell-Based Assay | 0.7 nM boehringer-ingelheim.com | N/A |

| Cathepsin C | THP-1 Cell-Based Assay | 2 nM oaepublish.com | N/A |

In Vivo Preclinical Efficacy Studies of BI 1291583

Following promising in vitro results, the efficacy of BI 1291583 was evaluated in animal models to understand its biological impact in a whole-organism setting.

Establishment of Relevant Animal Models for Disease States Amenable to BI 1291583 Intervention

To investigate the in vivo effects of BI 1291583, a mouse model of inflammation was utilized. boehringer-ingelheim.comresearchgate.net In this model, mice were challenged with lipopolysaccharide (LPS) via inhalation to induce a neutrophilic inflammatory response in the lungs, mimicking aspects of diseases like bronchiectasis. boehringer-ingelheim.comboehringer-ingelheim.com This model allows for the collection of bronchoalveolar lavage fluid (BALF) to measure the activity of NSPs in neutrophils. boehringer-ingelheim.comresearchgate.net

Assessment of Efficacy and Biological Impact in Animal Models

In the LPS-challenge mouse model, oral administration of BI 1291583 once daily for 11 or 12 consecutive days led to a dose-dependent and almost complete inhibition of NE and proteinase 3 (PR3) activity in BALF neutrophils. boehringer-ingelheim.comboehringer-ingelheim.comresearchgate.net The effective dose that produced 50% inhibition (ED50) for NE attenuation was 0.03 mg/kg, and the dose for 99% inhibition (ED99) was 0.3 mg/kg. boehringer-ingelheim.com Similar reductions were observed for active PR3 levels. boehringer-ingelheim.com

A noteworthy finding from the in vivo studies is the preferential distribution of BI 1291583 to the bone marrow, the site of neutrophil maturation and NSP activation. boehringer-ingelheim.comresearchgate.net At efficacious doses, the exposure of BI 1291583 in the bone marrow was over 100 times higher than in plasma. boehringer-ingelheim.comboehringer-ingelheim.com This targeted distribution may enhance the compound's efficacy in suppressing NSP production at its source while potentially minimizing systemic side effects. boehringer-ingelheim.com

Table 2: In Vivo Efficacy of BI 1291583 in a Mouse Model

| Parameter | Animal Model | Dosing | Key Findings |

|---|---|---|---|

| Neutrophil Elastase (NE) Activity | LPS-induced lung inflammation in mice | Oral, once daily for 12 days | ED50 = 0.03 mg/kg, ED99 = 0.3 mg/kg boehringer-ingelheim.com |

| Proteinase 3 (PR3) Activity | LPS-induced lung inflammation in mice | Oral, once daily for 12 days | Similar reduction to NE activity boehringer-ingelheim.com |

Identification and Validation of Pharmacodynamic Biomarkers for CID 72743003 Activity

No information available.

Advanced Imaging Techniques for Tracking this compound Distribution and Engagement in Biological Systems

No information available.

Ex Vivo Analysis of Tissue and Cellular Responses to this compound Treatment

No information available.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Cid 72743003 Analogues

Systematic Chemical Modification of CID 72743003 Scaffold and Substituents

To discuss the systematic modification of a chemical scaffold, the initial structure of that scaffold must be known. As the structure of this compound is not defined in the public domain, there is no basis from which to describe any chemical alterations or the impact of changes to its substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that requires a dataset of chemical analogues and their corresponding measured biological activities. Since this compound and any of its potential derivatives are unknown, no such dataset exists, rendering QSAR analysis impossible.

Stereochemical Determinants of this compound Biological Activity and Specificity

The study of stereochemistry's influence on biological activity involves comparing the effects of different spatial arrangements of atoms within a molecule, such as enantiomers or diastereomers. This analysis is entirely contingent on knowing the three-dimensional structure of the compound and the presence of any chiral centers, none of which are available for this compound.

Conformational Analysis and its Correlation with this compound Bioactivity

Conformational analysis examines the different shapes a molecule can adopt and how these conformations relate to its biological function. This type of study is predicated on having a known molecular structure to analyze, which is not the case for this compound.

Rational Design Principles Derived from this compound SAR Data

Rational design principles are formulated based on existing Structure-Activity Relationship data. As there is no available SAR data for this compound due to its undefined nature, no design principles can be logically derived.

Elucidation of Structure-Mechanism Relationships for this compound Target Interactions

Understanding the relationship between a compound's structure and its mechanism of interaction with a biological target necessitates knowledge of the compound's structure, the identity of its biological target, and experimental data that details the interaction. None of this information is publicly available for this compound.

Emerging Methodologies and Interdisciplinary Approaches in Cid 72743003 Research

Future Directions and Unaddressed Research Questions for Cid 72743003

Identification of Novel Therapeutic Niches for CID 72743003

While the primary focus for RORγt inhibitors has been on Th17-mediated autoimmune diseases like psoriasis and psoriatic arthritis, the therapeutic potential of this compound may extend to a broader range of conditions. drugdiscoverytrends.comesmed.org RORγt's role as a master regulator of IL-17 production suggests its involvement in numerous inflammatory pathologies. tandfonline.com Future research should systematically investigate the efficacy of this compound in other disease contexts.

Key areas for exploration include:

Inflammatory Bowel Disease (IBD): Given that RORγt is a key regulator of immune homeostasis in the gut, its inhibition could be a viable strategy for diseases like Crohn's disease and ulcerative colitis. acs.orgresearchgate.net Preclinical studies with other RORγt inhibitors have already demonstrated the potential to ameliorate colitis. researchgate.netnih.gov

Chronic Obstructive Pulmonary Disease (COPD): Elevated IL-17 expression is documented in COPD patients, making RORγt a novel target for this condition, potentially through inhaled therapeutic interventions. tandfonline.com

Neuroinflammatory Disorders: The role of Th17 cells in the pathogenesis of multiple sclerosis makes RORγt inhibitors a compelling therapeutic option to investigate for this and other neuroinflammatory diseases. drugdiscoverytrends.com

Oncology: While seemingly counterintuitive for an immunosuppressive agent, there is emerging rationale for exploring RORγt modulation in certain cancers. For instance, one study is investigating a RORγt inhibitor in castration-resistant prostate cancer. drugdiscoverytrends.com Conversely, RORγ agonists are being explored to enhance anti-tumor immunity, suggesting a complex role for the RORγt pathway in cancer that warrants further investigation. google.comaacrjournals.org

A significant unaddressed question is the full spectrum of RORγt's biological functions and, consequently, the potential on-target effects of its long-term inhibition in various tissues.

Table 1: Potential Therapeutic Indications for RORγt Inhibitors

| Disease Area | Rationale for Targeting RORγt | Selected Preclinical/Clinical Evidence |

|---|---|---|

| Autoimmune Diseases | Master regulator of pathogenic Th17 cells and IL-17 production. esmed.orgtandfonline.com | Efficacy shown in preclinical models of psoriasis, arthritis, and multiple sclerosis. plos.orgfrontiersin.orgnih.gov Multiple compounds have entered clinical trials for psoriasis. tandfonline.com |

| Inflammatory Bowel Disease (IBD) | RORγt is critical for Th17 differentiation, which contributes to gut inflammation. nih.gov | RORγt inverse agonists have been shown to reduce pro-inflammatory cytokines and ameliorate disease in rodent models of colitis. researchgate.netnih.gov |

| Chronic Obstructive Pulmonary Disease (COPD) | Elevated IL-17 expression observed in the lungs of COPD patients. tandfonline.com | A RORγt inverse agonist is under development as an inhaled therapeutic for COPD. tandfonline.com |

| Dry Eye Disease | Th17 cells and IL-17 are implicated in the ocular surface inflammation characteristic of this condition. drugdiscoverytrends.com | Listed as a disease of interest for RORγt inhibitor development. drugdiscoverytrends.com |

| Castration-Resistant Prostate Cancer | RORγ activates androgen receptor expression in prostate cancer. biorxiv.org | At least one clinical study is underway for this indication. drugdiscoverytrends.com |

Exploration of Combination Strategies Involving this compound

To enhance therapeutic efficacy and potentially mitigate resistance, future research must explore combination strategies involving this compound. Combining mechanistically distinct agents could lead to synergistic effects and allow for lower, safer doses of each component.

Potential combination partners include:

Other Immunosuppressants: Combining this compound with established drugs like Janus kinase (JAK) inhibitors could offer a more comprehensive blockade of inflammatory cytokine signaling. esmed.org

Biologics: While small molecule inhibitors like this compound offer the advantage of oral administration, combination with biologics that target other components of the immune system (e.g., TNF-α inhibitors) could be beneficial in refractory patient populations.

Immune Checkpoint Inhibitors: In the context of immuno-oncology, RORγ agonists have shown promise in combination with anti-PD-1/PD-L1 therapies in preclinical models. aacrjournals.org While this compound is an inhibitor, understanding the interplay between RORγt modulation and checkpoint blockade is a critical area for future research, especially if RORγt inhibitors are explored in cancer. google.com

A key conceptual challenge is to identify rational, synergy-driven combinations and to understand the molecular mechanisms underpinning their enhanced efficacy.

Methodological Advancements Required for Comprehensive this compound Characterization

A deeper understanding of this compound's mechanism of action and biological effects will require the application and development of advanced research methodologies.

Advanced Structural Biology: High-resolution techniques are needed to elucidate the precise binding mode of this compound to the RORγt ligand-binding domain. This can inform the design of next-generation inhibitors with improved potency and selectivity.

Allosteric Site Characterization: The RORγt orthosteric binding pocket is conserved and hydrophobic, posing drug development challenges. drugdiscoverytrends.comacs.org A significant methodological advancement involves using covalent probes to block the primary binding site, enabling the unambiguous screening and characterization of allosteric modulators, which could offer a different pharmacological profile. acs.org

Transcriptomic and Epigenomic Profiling: Techniques like single-cell RNA sequencing can provide a granular view of how this compound alters the gene expression programs in different immune cell subsets. frontiersin.org Chromatin Immunoprecipitation (ChIP) sequencing can map RORγt's genomic binding sites and how this is affected by the inhibitor, providing insight into its impact on the transcription of key target genes like IL17A and IL23R. plos.orgplos.org

Chemical Probes: Using this compound as a chemical probe will be invaluable for dissecting the kinetics of RORγt function. nih.gov For example, the inhibitor can be applied at different time points during in vitro Th17 cell differentiation to understand the temporal requirements for RORγt activity in establishing the Th17 phenotype. nih.gov

Conceptual Challenges in Translating this compound Preclinical Findings

The translation of promising preclinical data for RORγt inhibitors into clinical success has been challenging, with numerous candidates failing in trials due to a lack of efficacy or safety concerns. drugdiscoverytrends.comtandfonline.com

Key translational challenges include:

Selectivity and Safety: A major hurdle is the dual role of RORγt. It drives pathogenic Th17 differentiation but is also essential for thymocyte development and survival. drugdiscoverytrends.com Broad inhibition of RORγt can disrupt this process, leading to safety concerns such as thymic abnormalities and potential lymphoma development, as seen with some small molecules in preclinical studies. drugdiscoverytrends.com A critical challenge is to develop functionally selective modulators that inhibit the pro-inflammatory activities of RORγt without impacting its vital functions in the thymus. biorxiv.org

Predictive Preclinical Models: The failure of some RORγt inhibitors in clinical trials for psoriasis, despite promising preclinical data, highlights the limitations of current animal models. drugdiscoverytrends.com There may be insufficient drug exposure at the target site in topical applications, or systemic inhibition may be required to achieve clinical benefit. drugdiscoverytrends.com Developing more predictive models, such as those using human cells and tissues, is essential.

Species Differences: The regulation of Th17 differentiation differs between mice and humans. esmed.org While RORγt is the lineage-defining transcription factor in both, the cytokine milieu and other co-factors can vary, potentially leading to discrepancies between preclinical efficacy in mice and clinical outcomes in humans.

Table 2: Key Translational Challenges for RORγt Inhibitors

| Challenge | Description | Potential Mitigation Strategies |

|---|---|---|

| Thymic Safety | RORγt is crucial for the maturation and survival of thymocytes; its inhibition can lead to thymic abnormalities and risk of lymphoma. drugdiscoverytrends.com | Development of functionally selective inhibitors that spare thymocyte development; careful preclinical toxicology screening. drugdiscoverytrends.comnih.gov |

| Lack of Clinical Efficacy | Several candidates have failed in clinical trials despite strong preclinical data, particularly in topical applications for psoriasis. drugdiscoverytrends.comtandfonline.com | Improved understanding of required drug exposure at the target site; development of more predictive human-relevant preclinical models. |

| Hydrophobic Ligand Pocket | The orthosteric binding site of RORγt favors lipophilic compounds, which often have poor metabolic stability and oral bioavailability. drugdiscoverytrends.com | Exploration of allosteric modulators; advanced drug formulation strategies. acs.org |

| Species Differences | Differences in Th17 cell biology between mice and humans can limit the predictive value of animal models. esmed.org | Increased use of human primary cells and tissues for in vitro and ex vivo testing. plos.orgresearchgate.net |

Potential for this compound as a Chemical Probe or Research Tool

Beyond its direct therapeutic potential, a potent and selective molecule like this compound is an invaluable research tool for basic science. As a chemical probe, it can be used to dissect the complex biology of RORγt with a high degree of temporal control that is not possible with genetic knockout models.

Key applications as a research tool include:

Target Validation: Using multiple, structurally distinct RORγt inhibitors, including this compound, can help confirm that an observed biological effect is due to on-target inhibition of RORγt, minimizing the risk of off-target confounding effects. nih.gov

Dissecting Transcriptional Networks: The inhibitor can be used to study the downstream consequences of RORγt inhibition on other key transcription factors involved in Th17 differentiation, such as STAT3, BATF, and IRF4. nih.gov

Investigating Non-canonical Functions: RORγt may have functions outside of the immune system. A specific inhibitor like this compound can be used to explore these potential roles in various cell types and tissues.

The continued development and characterization of this compound and related compounds will not only advance a promising therapeutic strategy but also deepen our fundamental understanding of the critical role RORγt plays in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.